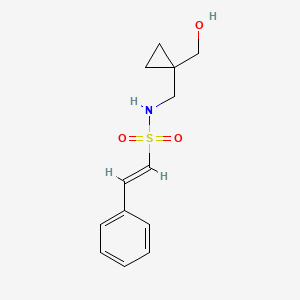

(E)-N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-phenylethenesulfonamide

Beschreibung

(E)-N-((1-(Hydroxymethyl)cyclopropyl)methyl)-2-phenylethenesulfonamide is a cyclopropane-containing sulfonamide derivative characterized by a strained cyclopropane ring, a hydroxymethyl substituent, and a trans-configuration ethenesulfonamide group. Its structural uniqueness lies in the combination of a rigid cyclopropane scaffold with polar functional groups (hydroxymethyl and sulfonamide), which may enhance binding specificity in biological systems.

Eigenschaften

IUPAC Name |

(E)-N-[[1-(hydroxymethyl)cyclopropyl]methyl]-2-phenylethenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3S/c15-11-13(7-8-13)10-14-18(16,17)9-6-12-4-2-1-3-5-12/h1-6,9,14-15H,7-8,10-11H2/b9-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POEHRXJQIHJBQK-RMKNXTFCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CNS(=O)(=O)C=CC2=CC=CC=C2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1(CNS(=O)(=O)/C=C/C2=CC=CC=C2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-phenylethenesulfonamide typically involves multiple steps, starting with the formation of the cyclopropyl ring. One common method is the Simmons-Smith reaction, which cyclopropanates alkenes using a zinc carbenoid intermediate . The hydroxymethyl group can be introduced via a hydroxymethylation reaction, often using formaldehyde and a suitable catalyst . The final step involves the sulfonamide formation, which can be achieved by reacting the intermediate with a sulfonyl chloride in the presence of a base .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and reagents would be chosen for their efficiency and cost-effectiveness, ensuring scalability and sustainability.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-phenylethenesulfonamide can undergo various chemical reactions, including:

Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Various substituted sulfonamides.

Wissenschaftliche Forschungsanwendungen

(E)-N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-phenylethenesulfonamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of (E)-N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-phenylethenesulfonamide involves its interaction with specific molecular targets. The cyclopropyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity . The sulfonamide moiety can interact with sulfonamide-binding proteins, affecting cellular pathways and processes .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Cyclopropane Rigidity : All compounds utilize the cyclopropane ring for conformational control, but substituents dictate their reactivity and applications.

- Polarity Differences: The hydroxymethyl group in the target compound and benzyl carbamate derivative enhances water solubility compared to the ethyl ester or cyano analogs.

Physicochemical Properties

- LogP: The hydroxymethyl and sulfonamide groups likely reduce lipophilicity (predicted LogP ~1.5) compared to ethyl trans-2-cyanocyclopropane-1-carboxylate (LogP ~2.3) .

- Solubility: Increased polarity suggests better aqueous solubility than ethoxy or cyano derivatives.

- Stability : The cyclopropane ring’s strain may increase susceptibility to ring-opening under acidic conditions, similar to trans-2-ethoxycyclopropanecarboxylic acid .

Biologische Aktivität

The compound (E)-N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-phenylethenesulfonamide is a sulfonamide derivative that exhibits potential biological activity, particularly in the context of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Molecular Formula

- Molecular Formula: C₁₃H₁₅N₁O₂S

- Molecular Weight: 253.33 g/mol

Structural Characteristics

The compound features a cyclopropyl ring, a hydroxymethyl group, and a phenylethenesulfonamide moiety. This unique structure contributes to its biological properties and potential therapeutic applications.

Antiviral Activity

Research indicates that related compounds with similar structural features exhibit significant antiviral properties. For instance, compounds based on methylenecyclopropane structures have shown efficacy against various viruses, including human cytomegalovirus (HCMV) and Epstein-Barr virus (EBV), with IC50 values in the micromolar range . Although specific data for (E)-N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-phenylethenesulfonamide is sparse, its structural analogs suggest potential antiviral effects.

Antitumor Activity

Some sulfonamide derivatives have demonstrated antitumor activity through mechanisms involving apoptosis induction and cell cycle arrest. The presence of the cyclopropyl group may enhance the compound's ability to penetrate cellular membranes and interact with intracellular targets.

Table of Biological Activities

| Activity | Target | IC50 Value | Reference |

|---|---|---|---|

| Antiviral | HCMV | 1-2.1 µM | |

| Antiviral | EBV | 0.2-3.2 µM | |

| Antitumor | Various cancer cell lines | TBD | TBD |

Case Study 1: Antiviral Efficacy

In a study evaluating the antiviral effects of related compounds, it was found that specific methylenecyclopropane derivatives exhibited significant antiviral activity against HCMV and EBV. The study highlighted that structural modifications could enhance efficacy, suggesting that (E)-N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-phenylethenesulfonamide may also possess similar properties due to its structural characteristics .

Case Study 2: Synthesis and Evaluation

Another investigation focused on synthesizing sulfonamide derivatives for their potential use as therapeutic agents. The study emphasized the importance of the cyclopropyl group in enhancing biological activity and suggested further exploration into the pharmacological profiles of these compounds .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.